molecular formula C9H13NO3S B8706122 N-(4-methoxy-2-methylphenyl)methanesulfonamide

N-(4-methoxy-2-methylphenyl)methanesulfonamide

Cat. No. B8706122
M. Wt: 215.27 g/mol
InChI Key: XZMWGONSQLMIGL-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-2-methylphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-2-methylphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-methoxy-2-methylphenyl)methanesulfonamide

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-7-6-8(13-2)4-5-9(7)10-14(3,11)12/h4-6,10H,1-3H3

InChI Key

XZMWGONSQLMIGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6.85 gm (50 mmol) 4-methoxy-2-methylaniline in 70 ml of methylene chloride was introduced 8.5 gm (ml; mmol) pyridine followed by dropwise addition of 6.87 gm (60 mmol) methanesulfonylchloride. The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with 1N HCl and then with saturated aqueous brine. The organics were dried with sodium sulfate and then evaporated in vacuo. The residue was triturated in diethyl ether to afford 7.5 gm (79%) of a light purple solid. Mass spectrum APCI (m/z) 216 (p+1).
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step Two
Yield
79%

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